molecular formula C18H11ClF6N4O2S B3036462 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide CAS No. 344261-85-4

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide

Cat. No.: B3036462
CAS No.: 344261-85-4
M. Wt: 496.8 g/mol
InChI Key: WHGQJWYULNFCDN-UHFFFAOYSA-N
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Description

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine.

    Thioether Formation: The pyridine derivative is then reacted with a thiol compound to form the sulfanyl group. This step often requires the use of a base such as potassium carbonate (K2CO3) to facilitate the reaction.

    Imidazole Ring Formation: The next step involves the formation of the imidazole ring. This can be achieved through a cyclization reaction using appropriate reagents and catalysts.

    Final Coupling: The final step is the coupling of the imidazole derivative with 4-(trifluoromethoxy)aniline to form the desired compound. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Biological Studies: It can be used to study the interaction of small molecules with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridine
  • 2-chloro-3-iodo-5-(trifluoromethyl)pyridine
  • 3-bromo-2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

The uniqueness of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide lies in its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF6N4O2S/c1-29-13(14(30)28-10-2-4-11(5-3-10)31-18(23,24)25)8-27-16(29)32-15-12(19)6-9(7-26-15)17(20,21)22/h2-8H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGQJWYULNFCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide
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2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide
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2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide
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2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide
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2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide
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2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide

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